molecular formula C26H28N2O3S B2932381 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 637747-25-2

3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2932381
CAS No.: 637747-25-2
M. Wt: 448.58
InChI Key: FIQZJFNKDJRREJ-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative with a benzothiazole substituent at position 3 and a 2,6-dimethylpiperidine moiety at position 6. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 2,6-dimethylpiperidine substituent may influence lipophilicity and bioavailability, affecting cellular uptake and metabolic stability . The compound is commercially available (e.g., via Zhuo Sheng Ltd. under product codes like SZL P1-41) but lacks extensive published pharmacological data .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-4-17-12-18-24(30)20(26-27-21-10-5-6-11-22(21)32-26)14-31-25(18)19(23(17)29)13-28-15(2)8-7-9-16(28)3/h5-6,10-12,14-16,29H,4,7-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQZJFNKDJRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3C(CCCC3C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole moiety, followed by the construction of the chromenone ring system

    Benzothiazole Formation: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromenone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form an alcohol.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases or topoisomerases, which are crucial for cancer cell survival and proliferation. The benzothiazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (RN: 610759-68-7), a structurally related coumarin derivative .

Feature Target Compound Analog (610759-68-7)
R1 Substituent Benzo[d]thiazol-2-yl (aromatic heterocycle) 2,3-Dihydro-1,4-benzodioxin-6-yl (oxygenated ring)
R2 Substituent 2,6-Dimethylpiperidin-1-ylmethyl (bulky, branched amine) 2-Methylpiperidin-1-ylmethyl (smaller amine)
Chromen-4-one Core 6-Ethyl, 7-hydroxy Identical substitution

Implications of Structural Variations

  • In contrast, the dihydrobenzodioxin group in the analog may favor interactions with oxygen-dependent targets like kinases or oxidoreductases .
  • Lipophilicity and Solubility : The 2,6-dimethylpiperidine group increases steric bulk, likely reducing aqueous solubility compared to the 2-methylpiperidine analog. This could limit bioavailability but improve membrane permeability .

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its inhibitory effects on key enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring, a chromenone core, and a piperidine moiety. The structural formula can be represented as follows:

C24H24N2O3S\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This structure is significant as it combines multiple pharmacophores that may contribute to its biological activity.

Enzyme Inhibition

Research has highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor , which is particularly relevant in the context of Alzheimer's disease. A study evaluated a series of benzothiazole derivatives and found that compounds with similar structures exhibited significant AChE inhibitory activity, with IC50 values around 2.7 µM for the most potent derivatives . The mechanism of action involves the binding of the compound to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties . For instance, it was reported to exhibit cytotoxic effects against human lung cancer A549 cells, with an IC50 value of approximately 40.71 µg/mL . This suggests that the compound may interfere with cancer cell proliferation, although further studies are needed to elucidate the precise mechanisms involved.

Study 1: AChE Inhibition

A comparative analysis of various benzothiazole derivatives indicated that modifications to the piperidine moiety significantly influenced AChE inhibition. The study synthesized several derivatives and assessed their inhibitory activities using enzyme assays. The results demonstrated that compounds with specific substitutions on the benzothiazole ring enhanced binding affinity to AChE .

CompoundIC50 (µM)Remarks
3i2.7Strongest AChE inhibitor in series
4b0.012Highly affine H3 receptor ligand

Study 2: Antitumor Evaluation

In another investigation focusing on antitumor activity, researchers employed MTT assays to evaluate the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that compounds similar to this compound showed promising results against multiple cancer types, highlighting their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for benzothiazole-chromenone hybrids, and how can they be adapted for this compound?

Answer: The synthesis of benzothiazole-chromenone derivatives typically involves:

  • Cyclocondensation reactions : Refluxing precursors in ethanol or 1,4-dioxane with catalysts like piperidine (e.g., 5 h reflux for thiazole formation ).
  • Functionalization : Introducing substituents via nucleophilic substitution or alkylation. For example, the 2,6-dimethylpiperidin-1-ylmethyl group in the target compound may require a Mannich reaction or alkylation under controlled pH .
  • Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography to isolate pure products .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to enhance yield (e.g., ethanol for hydrophilic intermediates, DMF for hydrophobic products).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 7-hydroxy group via δ ~10 ppm in ^1H NMR) and ethyl/proton environments .
  • X-ray Crystallography : Resolve π–π stacking interactions and dihedral angles between benzothiazole, chromenone, and piperidine moieties. highlights weak C–H···π interactions stabilizing crystal structures .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for M+H⁺ peaks).

Q. Example Structural Data :

ParameterObservation (from analogous compounds)Reference
Dihedral angle6.5° between benzothiazole and chromenone
π–π interactionsCentroid distance: 3.7 Å

Q. What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Cytotoxicity Screening : Use SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with DMSO controls. Reference compound CHS-828 (IC₅₀ ~0.1–1 µM) serves as a benchmark .
  • Antimicrobial Testing : Disk diffusion or MIC assays against bacterial/fungal strains, given benzothiazoles’ known activity .

Q. Cell Line Table :

Cell LineTypeReference
MCF-7Breast cancer
HEPG-2Liver cancer
WI-38Normal fibroblasts

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell culture conditions (e.g., FBS concentration, incubation time) .
  • Compound Purity : Validate via HPLC (>95% purity) and control for DMSO solvent effects .
  • Structural Modifications : Minor changes (e.g., 6-ethyl vs. 6-methyl) drastically alter bioactivity. Perform SAR studies using analogs with systematic substitutions .

Q. Methodological Steps :

Replicate assays under standardized conditions.

Cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation).

Q. What strategies optimize crystallinity for X-ray diffraction studies of benzothiazole derivatives?

Answer:

  • Solvent Selection : Recrystallize from DMF-EtOH (1:1) or use slow evaporation from acetonitrile .
  • Temperature Control : Gradual cooling from reflux to room temperature minimizes crystal defects.
  • Additives : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize weak interactions .

Case Study :
achieved stable crystals of a fluorobenzothiazole derivative using column chromatography and π–π interaction-driven packing .

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst concentration to identify critical parameters. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility for oxidation steps .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

Q. Optimization Table :

ParameterOptimal Range (from analogous reactions)Reference
Reflux Temperature60–80°C
Catalyst Loading5–10 mol% piperidine

Q. What computational methods support structure-activity relationship (SAR) analysis?

Answer:

  • Docking Studies : Map interactions with targets (e.g., HIV-1 protease) using AutoDock or Schrödinger .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂ at C8) enhance antitumor activity by increasing electrophilicity .

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